3-(2,4-dichlorophenyl)-4-(pyridin-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione
Overview
Description
3-(2,4-dichlorophenyl)-4-(pyridin-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-4-(pyridin-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione typically involves the reaction of 2,4-dichlorobenzaldehyde with 2-aminopyridine to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs. The use of automated reactors and advanced purification techniques such as crystallization or chromatography would also be integral to the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichlorophenyl)-4-(pyridin-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of nucleophiles such as amines or thiols, and may be carried out under basic or acidic conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted triazole derivatives. These products can have different properties and applications, making the compound a versatile starting material for further chemical modifications.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.
Medicine: Research has explored its use as an anticancer agent, with some studies suggesting that it can inhibit the growth of cancer cells by interfering with specific molecular pathways.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenyl)-4-(pyridin-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets, such as enzymes or receptors. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential cellular components, leading to the death of the pathogen. For its anticancer activity, the compound may interfere with signaling pathways that regulate cell growth and division, thereby inhibiting the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole ring structure that serves as a core for many biologically active compounds.
2,4-Dichlorophenylhydrazine: A related compound with similar structural features but different reactivity and applications.
Pyridine-2-carbaldehyde: Another compound with a pyridine ring, used in the synthesis of various heterocyclic compounds.
Uniqueness
What sets 3-(2,4-dichlorophenyl)-4-(pyridin-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dichlorophenyl and pyridinylmethylideneamino groups enhances its potential for diverse applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-4-(pyridin-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N5S/c15-9-4-5-11(12(16)7-9)13-19-20-14(22)21(13)18-8-10-3-1-2-6-17-10/h1-8H,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJLIVYQJAOJAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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